molecular formula C14H13NO4 B14064200 8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione CAS No. 102421-38-5

8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione

Cat. No.: B14064200
CAS No.: 102421-38-5
M. Wt: 259.26 g/mol
InChI Key: OJTHCYVWIIYVBD-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione is a heterocyclic compound that belongs to the class of pyrroloisoquinolines This compound is characterized by its unique structure, which includes a fused pyrrole and isoquinoline ring system with methoxy groups at positions 8 and 9, and a dione functionality at positions 2 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione typically involves multiple steps. One common method starts with the reaction of dihydroisoquinoline with ethyl bromoacetate to form a quaternary ammonium salt. This intermediate undergoes intramolecular cyclization in the presence of a base to yield the pyrroloisoquinoline structure. Further oxidation, often using aerobic conditions, leads to the formation of the dione functionality .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity. Continuous flow chemistry and other modern techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionality to other groups.

    Substitution: The methoxy groups at positions 8 and 9 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and other aerobic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione is unique due to its specific combination of methoxy groups and dione functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

102421-38-5

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione

InChI

InChI=1S/C14H13NO4/c1-18-12-5-8-3-4-15-10(7-11(16)14(15)17)9(8)6-13(12)19-2/h5-7H,3-4H2,1-2H3

InChI Key

OJTHCYVWIIYVBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC(=O)C3=O)OC

Origin of Product

United States

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